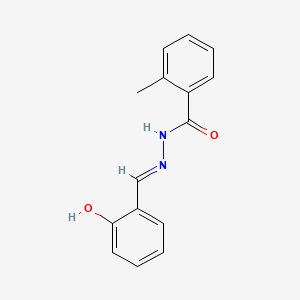

![molecular formula C19H21ClN4 B1418221 N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine CAS No. 1172351-24-4](/img/structure/B1418221.png)

N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

説明

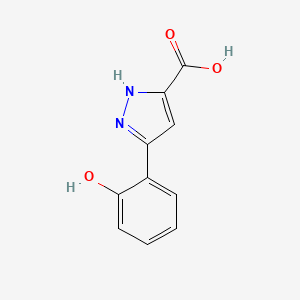

The compound is a complex organic molecule that contains a piperidine ring (a six-membered ring with one nitrogen atom), a quinoxaline moiety (a type of heterocyclic compound), and a 4-chlorobenzyl group (a benzene ring with a chlorine atom and a methyl group). These components suggest that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the construction of the quinoxaline ring, and the attachment of the 4-chlorobenzyl group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and quinoxaline rings suggests that the compound could have a rigid, cyclic structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the nitrogen atoms in the piperidine and quinoxaline rings could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom could affect its polarity and solubility .科学的研究の応用

Antimalarial Activity

This compound has shown promise in the fight against malaria, particularly in strains that have developed resistance to current treatments. It has been found to inhibit the growth of Plasmodium falciparum , with a high selectivity index, suggesting its potential as a novel antimalarial agent .

Antiproliferative Effects

Derivatives of this compound have been evaluated for their antiproliferative effects against various human cell lines. This indicates potential applications in cancer research, where it could be used to inhibit the growth of cancerous cells.

Aphicidal Activity

The compound has demonstrated significant aphicidal activity, which could be utilized in the development of new pesticides. It has shown effectiveness against Sitobion miscanthi and Schizaphis graminum , common pests in agriculture .

Antifungal Properties

In addition to its insecticidal properties, this compound has also shown antifungal activities. It has been effective against Pythium aphanidermatum , suggesting its use in controlling fungal pathogens .

Synthesis and Characterization

The compound’s derivatives have been synthesized using condensation reactions, with techniques like X-ray crystallography employed for structural analysis. This aspect is crucial for understanding the compound’s properties and potential modifications for specific applications.

Crystal Structure Analysis

The crystal structure of this compound has been determined, which is essential for the design and synthesis of novel agents. The knowledge of its crystal structure can guide the development of derivatives with enhanced bioactivities .

Design of Novel Agents

The detailed understanding of the compound’s structure and bioactivities can inform the design of novel agents. This could lead to the development of new drugs or agrochemicals with targeted properties for specific applications .

Pharmaceutical Research

Given its diverse bioactivities, this compound is a valuable candidate for pharmaceutical research. It could lead to the discovery of new drugs with multiple modes of action, addressing the need for treatments against resistant strains of various pathogens .

作用機序

Target of Action

Related compounds such as n,n-bis(4-chlorobenzyl)-1h-1,2,3,4-tetraazol-5-amine have been shown to target beta-lactamase tem in organisms like escherichia coli and salmonella typhi .

Biochemical Pathways

Related compounds have been shown to affect the function of beta-lactamase tem, which plays a crucial role in antibiotic resistance . This suggests that N-(4-Chlorobenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine may also have an impact on antibiotic resistance pathways.

Pharmacokinetics

Related compounds have been shown to have rapid clearance and low oral bioavailability due to metabolism in vivo .

Safety and Hazards

特性

IUPAC Name |

N-[(4-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4/c20-15-7-5-14(6-8-15)13-22-18-19(9-11-21-12-10-19)24-17-4-2-1-3-16(17)23-18/h1-8,21,24H,9-13H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGTYRFKIGGTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C(=NCC3=CC=C(C=C3)Cl)NC4=CC=CC=C4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]-pyrimidine-5-carboxylic acid](/img/structure/B1418139.png)

![8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1418147.png)

![3-{4-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}-1,3-thiazolane-4-carboxylic acid](/img/structure/B1418148.png)

![2-(Ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B1418151.png)

![ethyl 4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B1418154.png)

![ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate](/img/structure/B1418155.png)

![1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1418157.png)

![7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418161.png)